

"2-(Pyrrolidin-1-yl)benzoic acid" chemical properties

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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)benzoic acid

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Technical Guide: 2-(Pyrrolidin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)benzoic acid is a chemical compound featuring a benzoic acid core substituted with a pyrrolidine ring at the ortho position. The presence of the pyrrolidine moiety, a common scaffold in medicinal chemistry, suggests its potential as a building block for the synthesis of novel therapeutic agents. The pyrrolidine ring is known to impart favorable pharmacokinetic properties to drug candidates. This document provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of **2-(Pyrrolidin-1-yl)benzoic acid**.

Chemical Properties

A summary of the key chemical and physical properties of **2-(Pyrrolidin-1-yl)benzoic acid** is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

Property	Value	Source
IUPAC Name	2-(Pyrrolidin-1-yl)benzoic acid	N/A
CAS Number	78648-27-8	[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1]
Molecular Weight	191.23 g/mol	[1]
Melting Point	87-88.5 °C	N/A
Boiling Point (Predicted)	351.9 ± 25.0 °C at 760 mmHg	N/A
pKa (Predicted)	2.79 ± 0.36	N/A
Solubility	Data not available	N/A

Synthesis

The direct synthesis of **2-(Pyrrolidin-1-yl)benzoic acid** is not widely reported. However, a common and effective strategy involves the synthesis of its methyl ester, methyl 2-(pyrrolidin-1-yl)benzoate, followed by hydrolysis to yield the desired carboxylic acid. Two primary methods for the synthesis of the methyl ester are the Ullmann condensation and nucleophilic aromatic substitution. A subsequent hydrolysis step is then required.

Experimental Protocols

1. Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Ullmann Condensation

This method involves a copper-catalyzed cross-coupling reaction between methyl 2-bromobenzoate and pyrrolidine.[\[2\]](#)

- Materials:
 - Methyl 2-bromobenzoate
 - Pyrrolidine
 - Copper(I) oxide (Cu₂O)

- Potassium carbonate (K_2CO_3)
- 2-Ethoxyethanol
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate
- Silica gel
- Hexane
- Ethyl acetate
- Procedure:
 - In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).^[2]
 - Add 2-ethoxyethanol (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).^[2]
 - Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring.^[2]
 - Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.^[2]
 - Allow the reaction mixture to cool to room temperature.
 - Pour the mixture into a separatory funnel containing 50 mL of water.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).^[2]
 - Combine the organic layers and wash with brine (2 x 30 mL).^[2]
 - Dry the organic layer over anhydrous magnesium sulfate.^[2]

- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 2-(pyrrolidin-1-yl)benzoate.[2]

2. Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Nucleophilic Aromatic Substitution (SNAr)

This scalable method utilizes the reaction between methyl 2-fluorobenzoate and pyrrolidine.

- Materials:

- Methyl 2-fluorobenzoate
- Pyrrolidine
- Anhydrous potassium carbonate (powdered)
- Anhydrous toluene
- Deionized water
- Brine
- Anhydrous magnesium sulfate

- Procedure:

- In a 50 L glass-lined reactor, add anhydrous toluene (20 L), methyl 2-fluorobenzoate (2.0 kg, 12.98 mol), and powdered anhydrous potassium carbonate (3.59 kg, 25.96 mol, 2.0 equiv).
- Stir the suspension and add pyrrolidine (1.11 kg, 15.58 mol, 1.2 equiv) dropwise over 1 hour, maintaining the temperature below 40 °C.
- Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring by TLC or HPLC.

- Cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with toluene.
- Combine the filtrate and washes and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure and purify the crude oil by vacuum distillation to yield methyl 2-(pyrrolidin-1-yl)benzoate.

3. Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

This protocol describes the conversion of the methyl ester to the final product, **2-(pyrrolidin-1-yl)benzoic acid**.^[3]

- Materials:
 - Methyl 2-(pyrrolidin-1-yl)benzoate
 - A suitable solvent (e.g., a mixture of THF and water)
 - A base (e.g., lithium hydroxide or sodium hydroxide)
 - Concentrated hydrochloric acid
- Procedure:
 - Dissolve methyl 2-(pyrrolidin-1-yl)benzoate (1.0 eq) in a mixture of THF and water.^[3]
 - Add a suitable base (e.g., lithium hydroxide, 2.0 eq).
 - Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.^[3]
 - Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.^[3]

- Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.[3]
- The product, **2-(pyrrolidin-1-yl)benzoic acid**, will precipitate out of the solution.[3]
- Collect the solid by filtration, wash with cold water, and dry under vacuum.[3]

Spectral Data

Detailed experimental spectral data for **2-(Pyrrolidin-1-yl)benzoic acid** is not readily available in the public domain. The following information is based on predictions and analysis of structurally similar compounds.

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3):

- Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm.
- Pyrrolidine Protons (α to N): A triplet around δ 3.3-3.5 ppm.
- Pyrrolidine Protons (β to N): A multiplet around δ 1.9-2.1 ppm.
- Carboxylic Acid Proton: A broad singlet typically downfield, $> \delta$ 10 ppm.

Predicted ^{13}C NMR Spectrum (100 MHz, CDCl_3):

- Carboxyl Carbon: δ 170-175 ppm.
- Aromatic Carbons: δ 115-150 ppm.
- Pyrrolidine Carbons (α to N): δ 45-55 ppm.
- Pyrrolidine Carbons (β to N): δ 25-30 ppm.

Predicted FT-IR Spectrum (KBr Pellet):

- O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm^{-1} . [4]
- C-H Stretch (Aromatic): Peaks around 3000-3100 cm^{-1} .

- C-H Stretch (Aliphatic): Peaks around 2850-2960 cm^{-1} .
- C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725 cm^{-1} .^[4]
- C=C Stretch (Aromatic): Peaks in the range of 1450-1600 cm^{-1} .
- C-N Stretch: Peak around 1150-1250 cm^{-1} .

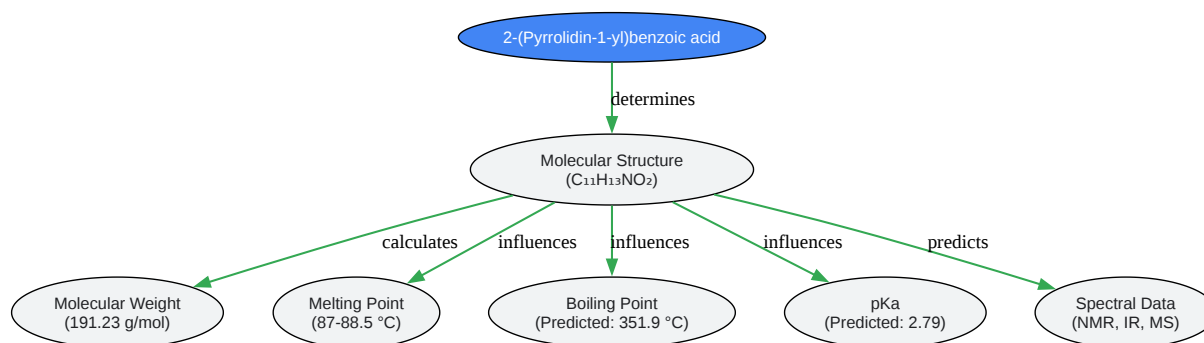
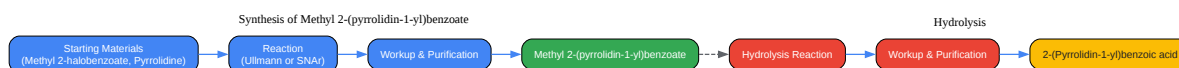
Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of **2-(Pyrrolidin-1-yl)benzoic acid**. However, the pyrrolidine scaffold is a key structural motif in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.^{[5][6]} The presence of this moiety in **2-(Pyrrolidin-1-yl)benzoic acid** suggests that it could serve as a valuable starting material or intermediate for the synthesis of novel drug candidates. Further research is required to elucidate the specific biological properties of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of **2-(Pyrrolidin-1-yl)benzoic acid**, starting from the synthesis of its methyl ester followed by hydrolysis.



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